molecular formula C8H13ClN2O2 B2933003 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride CAS No. 2445794-18-1

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride

Cat. No.: B2933003
CAS No.: 2445794-18-1
M. Wt: 204.65
InChI Key: QULDULMURBAPJS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring an oxazolo[4,5-c]pyridine core fused with a tetrahydro-pyridine ring. This compound is structurally related to several pharmacologically active agents, including anti-inflammatory and antihypertensive drugs, due to its resemblance to bioisosteric scaffolds like thieno- and imidazopyridines .

Properties

IUPAC Name

2-(methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-5-8-10-6-4-9-3-2-7(6)12-8;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDULMURBAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted amine with a suitable dihydropyridine derivative in the presence of an acid catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

  • Oxazolo[4,5-c]pyridine Derivatives : The target compound shares its core with 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine (CAS: 944903-60-0), differing only in the methoxymethyl substituent. The oxazole ring provides electron-rich characteristics, influencing receptor binding .
  • Thieno[3,2-c]pyridine Derivatives: Compounds like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride () replace the oxygen atom in oxazole with sulfur, altering electronic properties and metabolic stability. Thienopyridines are intermediates in synthesizing antiplatelet agents (e.g., Ticlopidine) .
  • These are explored as enzyme inhibitors (e.g., glutaminyl cyclase inhibitors) .
  • Pyrazolo[4,3-c]pyridine Derivatives : Compounds like 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride () feature a pyrazole ring, offering distinct steric and electronic profiles for kinase targeting .

Substituent Variations

  • Methoxymethyl Group: The target compound’s 2-methoxymethyl group improves hydrophilicity compared to non-polar substituents (e.g., methyl or benzyl groups in pyrazolo analogs) .
  • Halogenated and Aromatic Substituents: Compounds like Tinoridine Hydrochloride () include benzyl and ethoxycarbonyl groups, enhancing anti-inflammatory activity but increasing molecular weight .

Physicochemical Properties and Comparative Data

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Pharmacological Use Reference
Target Compound Oxazolo[4,5-c]pyridine C₈H₁₃ClN₂O₂ 204.65 2-(Methoxymethyl) Research (Potential CNS)
4,5,6,7-Tetrahydro-[1,3]oxazolo[4,5-c]pyridine Oxazolo[4,5-c]pyridine C₆H₈N₂O 124.14 None Chemical Intermediate
Tinoridine Hydrochloride Thieno[2,3-c]pyridine C₁₇H₂₁ClN₂O₂S 364.88 6-Benzyl, 3-ethoxycarbonyl Anti-inflammatory
2-Methyl-pyrazolo[4,3-c]pyridine Dihydrochloride Pyrazolo[4,3-c]pyridine C₇H₁₂Cl₂N₃ 217.10 2-Methyl Kinase Inhibition (Research)

Biological Activity

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine; hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C8_{8}H12_{12}N2_{2}O2_{2}·HCl
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 51476-98-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its neuropharmacological effects. It has shown promise as a reversible inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.

The compound acts by inhibiting MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This mechanism is particularly relevant for conditions like Parkinson's disease and depression.

Table 1: Inhibition Potency of MAO Enzymes

EnzymeIC50 (nM)Ki (nM)
MAO-A6.73.3
MAO-B16.84.2

*Data derived from in vitro studies demonstrating the inhibitory effects on rat brain MAO enzymes .

Neuropharmacological Effects

In vivo studies have demonstrated that oral administration of the compound leads to:

  • Dose-dependent inhibition of MAO activities in rat models.
  • Increased tissue levels of dopamine and serotonin.
  • Improvement in locomotor activity in models of Parkinson's disease.

Study 1: Parkinson's Disease Model

In a study involving mice with induced Parkinsonian symptoms (using MPTP), administration of the compound resulted in:

  • Restoration of normal striatal dopaminergic tone .
  • Enhanced locomotor activity and reduced circling behavior when co-administered with L-DOPA.

This suggests a synergistic effect when combined with traditional Parkinson's treatments, enhancing their efficacy .

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects observed in animal models. The compound exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties through its action on serotonin pathways .

Comparative Analysis with Other Oxazole Derivatives

Oxazole derivatives have been studied extensively for their biological activities. Below is a comparison table highlighting some key derivatives and their activities:

Table 2: Biological Activities of Selected Oxazole Derivatives

Compound NameActivity TypeReference
SL25.1131MAO Inhibition
5-(4-Methoxyphenyl)-oxazoleAntimicrobial
Benzoxazole derivativesAntibacterial

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